molecular formula C9H10ClFO2 B13679863 (S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol

(S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol

Cat. No.: B13679863
M. Wt: 204.62 g/mol
InChI Key: OGCQFTPLYKDZGG-UHFFFAOYSA-N
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Description

(S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Halogenation: Introduction of the chloro and fluoro groups onto the benzene ring.

    Chiral Synthesis: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Reduction: The final step involves the reduction of the intermediate to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction process.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to alcohols or hydrocarbons.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-Chloro-5-fluorophenyl)piperidine
  • (3-Chloro-5-fluorophenyl)(ethyl)sulfane

Uniqueness

(S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents

Properties

Molecular Formula

C9H10ClFO2

Molecular Weight

204.62 g/mol

IUPAC Name

1-(3-chloro-5-fluorophenyl)propane-1,3-diol

InChI

InChI=1S/C9H10ClFO2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,12-13H,1-2H2

InChI Key

OGCQFTPLYKDZGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CCO)O

Origin of Product

United States

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